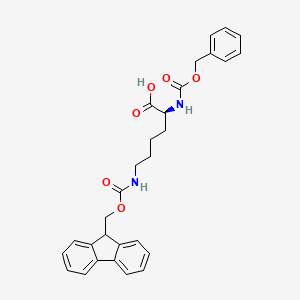

N6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-((benzyloxy)carbonyl)-L-lysine

Descripción

This compound is a derivative of lysine featuring dual orthogonal protecting groups:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A base-labile group commonly used in solid-phase peptide synthesis (SPPS) for temporary α-amino protection .

- Cbz (benzyloxycarbonyl): A traditional acid-labile protecting group for side-chain amines, enabling selective deprotection .

Its structure (S-configuration at C2) and hexanoic acid backbone make it a critical intermediate in synthesizing peptide-based therapeutics and biomaterials. The compound’s design allows sequential deprotection, facilitating complex peptide assembly .

Propiedades

IUPAC Name |

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O6/c32-27(33)26(31-29(35)36-18-20-10-2-1-3-11-20)16-8-9-17-30-28(34)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKKPRSYVVUBTR-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Role of Fmoc and Cbz Protecting Groups

The Fmoc group, base-labile under piperidine treatment, and the Cbz group, stable to mild acids but removable via hydrogenolysis, form an orthogonal pair ideal for sequential deprotection. In the target compound, the ε-amino group is Fmoc-protected, while the α-amino group bears the Cbz group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols.

Challenges in Selective Amino Group Protection

L-Lysine contains two primary amines: the α-amino (position 2) and ε-amino (position 6). Selective protection demands temporary masking of one amine while modifying the other. Metal complexation, as demonstrated by Bradley et al., offers a solution by blocking the α-amino group during ε-Fmoc installation.

Solution-Phase Synthesis via Copper(II)-Mediated Protection

Copper Complexation for α-Amino Blocking

A dimeric Cu(II) complex forms between the α-amino group and carboxylic acid of L-lysine, rendering the α-amine inert. This allows selective Fmoc protection of the ε-amino group using Fmoc-Cl (2 equiv) in the presence of N-methylmorpholine (NMM, 4 equiv) in dimethylformamide (DMF) at 0°C for 2 hours. Subsequent decomplexation with ethylenediaminetetraacetic acid (EDTA) liberates the α-amino group for Cbz protection via benzyl chloroformate (Cbz-Cl, 1.5 equiv) in a biphasic system (water/dichloromethane) with sodium bicarbonate (NaHCO₃, 3 equiv).

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cu(II) complexation | CuCl₂ (1.2 equiv), DMF, 25°C, 1 h | 95 |

| ε-Fmoc protection | Fmoc-Cl, NMM, DMF, 0°C → 25°C, 2 h | 88 |

| α-Cbz protection | Cbz-Cl, NaHCO₃, H₂O/CH₂Cl₂, 2 h | 82 |

Solid-Phase Synthesis on 2-Chlorotrityl Resin

Resin Loading and Sequential Protection

L-Lysine is anchored to 2-chlorotrityl chloride resin via its carboxylic acid in DCM with N,N-diisopropylethylamine (DIPEA, 4 equiv). After Fmoc deprotection (20% piperidine/DMF, 10 min), the α-amino group is Cbz-protected using Cbz-OSu (benzyloxycarbonyl-N-succinimide, 3 equiv) and DIPEA (6 equiv) in DMF (2 h, 25°C). The ε-amino group is then Fmoc-protected under analogous conditions.

Cleavage and Isolation

Resin cleavage employs TFA/DCM (1:1 v/v, 1 h), yielding the free carboxylic acid. Precipitation in cold diethyl ether followed by lyophilization affords the crude product, which is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Solid-Phase Synthesis Metrics

| Parameter | Value |

|---|---|

| Resin loading capacity | 0.8–1.2 mmol/g |

| Coupling efficiency | >99% (monitored by Kaiser test) |

| Final purity (HPLC) | ≥98% |

Optimization and Analytical Validation

Minimizing Racemization

Coupling agents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) with hydroxybenzotriazole (HOAt) reduce racemization to <1% during amino acid activation. Reactions conducted at 0°C further suppress epimerization.

Spectroscopic Characterization

-

Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 503.2284 (calculated: 503.2287).

-

¹H NMR (500 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, Fmoc aromatic), 7.75–7.25 (m, Cbz aromatic), 4.32 (q, Fmoc-CH₂), 4.10 (s, Cbz-CH₂).

-

IR (KBr): 1715 cm⁻¹ (C=O, carboxylic acid), 1689 cm⁻¹ (C=O, carbamate).

Applications in Peptide Chemistry

This compound enables the synthesis of branched peptides and dendrimers by providing orthogonal deprotection sites. For example, Fmoc removal (piperidine) permits elongation at the ε-amino group, while Cbz remains intact for subsequent modifications. In cyclic peptide synthesis, the Cbz group stabilizes the α-amino group during head-to-tail cyclization .

Análisis De Reacciones Químicas

Types of Reactions: N-Ε-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-Α-[(phenylmethoxy)carbonyl]-L-lysine undergoes several types of reactions, including :

Deprotection Reactions: Removal of the protective groups (Fmoc and Cbz) under specific conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are peptides with specific sequences, where the lysine derivative acts as a building block .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc Chemistry : The compound is integral to Fmoc solid-phase peptide synthesis (SPPS), a widely used method for the synthesis of peptides and proteins. The Fmoc group serves as a temporary protecting group for the amino functionality during the assembly of peptide chains. The efficiency of this method is attributed to the stability of the Fmoc group under basic conditions, allowing for selective deprotection without affecting other sensitive functional groups .

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Deprotection Conditions | Applications |

|---|---|---|---|

| Fmoc | High | Basic conditions | SPPS |

| Boc | Moderate | Acidic conditions | Solution-phase synthesis |

| Z | Low | Acidic conditions | Limited applications |

Therapeutic Applications

Arginase Inhibition : Recent studies have indicated that derivatives of this compound may exhibit inhibitory effects on arginase, an enzyme involved in the urea cycle and implicated in various diseases, including cancer and cardiovascular diseases. By inhibiting arginase, these compounds could potentially enhance nitric oxide production from L-arginine, thereby improving vascular function and exhibiting anti-tumor effects .

Case Study: Arginase Inhibitors

A study published in MDPI highlighted the synthesis of arginase inhibitors using similar Fmoc-protected amino acids. The synthesized compounds demonstrated significant inhibition against human arginases with IC50 values indicating potent activity. This suggests that (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid) and its analogs could be explored further for therapeutic uses in treating conditions associated with elevated arginase activity .

Bioconjugation and Drug Delivery

Bioconjugate Formation : The versatility of this compound allows it to serve as a building block for bioconjugates, which can be utilized in targeted drug delivery systems. By attaching bioactive molecules or drugs to peptides synthesized from this compound, researchers can create targeted therapies that enhance drug efficacy while minimizing side effects.

Case Study: Targeted Drug Delivery Systems

Research has demonstrated that peptides containing Fmoc-protected amino acids can be conjugated with chemotherapeutics to improve their targeting capabilities to cancer cells. This approach has shown promise in enhancing the selectivity and potency of anticancer drugs .

Material Science Applications

Polymer Chemistry : Beyond biological applications, (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid) can be utilized in polymer chemistry for synthesizing peptide-based polymers. These polymers have potential applications in drug delivery systems, tissue engineering, and regenerative medicine due to their biocompatibility and ability to mimic natural tissues.

Mecanismo De Acción

The mechanism of action of N-Ε-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-Α-[(phenylmethoxy)carbonyl]-L-lysine involves its role as a protected lysine derivative . The protective groups (Fmoc and Cbz) prevent unwanted reactions during peptide synthesis. Upon deprotection, the lysine residue can participate in peptide bond formation, contributing to the synthesis of the desired peptide or protein.

Comparación Con Compuestos Similares

Enantiomeric and Stereochemical Variants

- (R)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic Acid Key Difference: R-configuration at C2. Implications: Altered stereochemistry affects enzyme recognition and peptide folding. The R-enantiomer is less commonly used in SPPS due to compatibility issues with natural L-amino acids .

Protecting Group Variations

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic Acid Key Difference: Methylation on the Fmoc-protected amine and tert-butoxycarbonyl (Boc) instead of Cbz. Implications: Boc is base-stable but acid-labile, offering orthogonal deprotection strategies.

- Fmoc-Lys(Mmt)-OH [(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((4-methoxyphenyl)diphenylmethyl)amino)hexanoic Acid] Key Difference: 4-Methoxytrityl (Mmt) protection instead of Cbz. Implications: Mmt is highly acid-sensitive (removed under mild conditions), enabling selective side-chain deprotection without disturbing Fmoc .

Backbone and Functional Group Modifications

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)-4,4-difluorohexanoic Acid Key Difference: Difluoro substitution at C4 and C4'. Implications: Enhances metabolic stability and alters conformational flexibility. Fluorination can improve bioavailability but complicates synthesis .

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(pent-4-ynamido)hexanoic Acid Key Difference: Pent-4-ynamido substituent replaces Cbz. Implications: Introduces alkyne functionality for click chemistry applications, enabling bioconjugation or polymer grafting .

Table 1: Key Properties of Selected Analogues

Actividad Biológica

(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid, often referred to as a fluorenyl derivative, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a fluorenyl group, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections explore the biological activity of this compound based on recent research findings.

Structural Characteristics

The structure of (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid can be broken down into key components:

| Component | Description |

|---|---|

| Fluorenyl Group | Contributes to biological activity |

| Methoxycarbonyl Moiety | Enhances solubility and reactivity |

| Benzyloxycarbonyl Group | Potentially influences enzyme interactions |

Antimicrobial Activity

Research indicates that fluorenone derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the aryl moiety has been correlated with enhanced antimicrobial efficacy against both planktonic and biofilm states of bacteria .

Anticancer Properties

Fluorenone derivatives have also been investigated for their anticancer potential. A study demonstrated that certain derivatives act as inhibitors of type I topoisomerase, which is crucial for DNA replication and repair. The introduction of linear alkyl groups in these compounds was found to enhance their antiproliferative activity against cancer cell lines . Additionally, the fluorenone scaffold has been identified as a promising pharmacophore for developing new antitumor agents .

Anti-inflammatory Effects

Compounds similar to (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid have shown potential anti-inflammatory effects. These compounds can inhibit enzymes involved in inflammatory pathways, suggesting their utility in treating conditions characterized by excessive inflammation.

Case Studies

- Inhibition of Bacterial Growth : A series of fluorenone derivatives were synthesized and tested against multi-drug resistant bacterial strains. Results indicated that some compounds exhibited comparable activity to standard antibiotics at low concentrations, showcasing their potential as alternative therapeutic agents .

- Antitumor Activity : Compounds derived from the fluorenone structure were evaluated for their cytotoxic effects on various cancer cell lines. The findings revealed that specific modifications to the side chains significantly increased their effectiveness in inhibiting tumor growth .

- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in metabolic pathways was assessed through molecular docking studies. Results indicated strong binding affinities to target enzymes, suggesting a mechanism through which these compounds exert their biological effects .

Q & A

Q. What is the role of the Fmoc and benzyloxycarbonyl (Cbz) groups in this compound?

The Fmoc (9-fluorenylmethoxycarbonyl) and Cbz (benzyloxycarbonyl) groups are orthogonal protecting groups for amines. Fmoc is base-labile (removed with piperidine or DBU), while Cbz is acid-labile (cleaved with HBr/HOAc or catalytic hydrogenolysis). This allows sequential deprotection in peptide synthesis, enabling precise control over amino acid coupling sequences .

Q. How is this compound typically synthesized?

A common route involves:

- Step 1: Protection of the ε-amino group of lysine with Fmoc-Cl in a basic solvent (e.g., THF or DCM).

- Step 2: Protection of the α-amino group with benzyl chloroformate (Cbz-Cl) under controlled pH (pH 8–9).

- Step 3: Activation of the carboxylic acid using reagents like HOBt/DIC or EDCl for coupling to other amino acids or resins . Purification is achieved via silica gel chromatography (e.g., 1–3% MeOH in DCM) .

Q. What analytical methods are used to confirm purity and structure?

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients.

- NMR : Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and Cbz benzyl protons (δ 5.1 ppm).

- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular weight .

Advanced Research Questions

Q. How can conflicting NMR data for similar Fmoc/Cbz-protected compounds be resolved?

Signal overlap in NMR (e.g., Fmoc and Cbz aromatic protons) is common. Strategies include:

- Using 2D NMR (COSY, HSQC) to assign ambiguous peaks.

- Comparing spectra with reference compounds or computational predictions (DFT-based chemical shift calculations) .

- Adjusting solvent systems (e.g., DMSO-d6 vs. CDCl3) to improve resolution .

Q. What methods optimize yield in solid-phase peptide synthesis (SPPS) using this compound?

- Coupling efficiency : Use double coupling (20 min each) with 4-fold excess of activated amino acid.

- Deprotection : 20% piperidine in DMF for Fmoc removal (2 × 5 min), ensuring complete deprotection without side reactions.

- Side-chain stability : Avoid prolonged exposure to TFA during Cbz removal to prevent tert-butyl group cleavage in related derivatives .

Q. How does the compound’s stability vary under different storage conditions?

- Short-term : Store at –20°C in anhydrous DMF or DCM (stable for weeks).

- Long-term : Lyophilize and store under argon at –80°C (stable for years).

- Decomposition risks : Hydrolysis of Cbz in acidic conditions (pH < 4) or Fmoc cleavage in basic buffers (pH > 9) .

Q. What strategies mitigate racemization during coupling reactions?

- Use low-temperature (0–4°C) coupling with HOBt/DIC or OxymaPure/DIC.

- Avoid prolonged activation times (>30 min).

- Monitor racemization via chiral HPLC or CD spectroscopy .

Methodological Challenges and Solutions

Q. How are impurities from incomplete deprotection identified and removed?

- HPLC-MS : Detect residual Fmoc (∆m/z = 222.2) or Cbz (∆m/z = 104.1) fragments.

- Purification : Re-chromatograph using gradient elution (e.g., 10–50% acetonitrile in water).

- Quantitative analysis : Integrate impurity peaks relative to the main product (acceptance threshold: <0.5% for peptide intermediates) .

Q. What orthogonal protecting groups are compatible with Fmoc/Cbz in complex peptide syntheses?

- Alloc (allyloxycarbonyl) : Removed with Pd(0)/PhSiH3.

- ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) : Cleaved with hydrazine.

- Boc (tert-butoxycarbonyl) : Acid-labile (TFA). These enable multi-step syntheses of branched or cyclic peptides .

Q. How can solubility issues in aqueous buffers be addressed for biological assays?

- Co-solvents : Use 10–20% DMSO or acetonitrile.

- PEGylation : Attach polyethylene glycol moieties to the N-terminus.

- Prodrug strategies : Convert the carboxylic acid to a methyl ester (hydrolyzed in vivo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.